6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-(Trifluoromethyl)aniline with pyrimidine-2,4(1H,3H)-dione under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological effects of trifluoromethylated pyrimidines on various cellular processes.
Industrial Applications: The compound is explored for its use in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function . This can result in various biological effects, such as the inhibition of cancer cell growth or the suppression of fungal infections.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: This compound shares a similar pyrimidine core structure and trifluoromethyl group but differs in the substitution pattern.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with two fused pyrimidine rings, exhibiting different biological activities.
Uniqueness
6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72255-58-4 |
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Molecular Formula |
C11H8F3N3O2 |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
6-[4-(trifluoromethyl)anilino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)6-1-3-7(4-2-6)15-8-5-9(18)17-10(19)16-8/h1-5H,(H3,15,16,17,18,19) |
InChI Key |
UWOAAWXRWWVHQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
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